molecular formula C13H22Br2O4 B14750596 Diethyl 2,8-dibromononanedioate CAS No. 868-70-2

Diethyl 2,8-dibromononanedioate

Cat. No.: B14750596
CAS No.: 868-70-2
M. Wt: 402.12 g/mol
InChI Key: ZURULWRWZPGQMA-UHFFFAOYSA-N
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Description

Diethyl 2,8-dibromononanedioate is an organic compound with the molecular formula C13H22Br2O4 It is a diester derivative of nonanedioic acid, where bromine atoms are substituted at the 2nd and 8th positions of the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,8-dibromononanedioate typically involves the bromination of diethyl nonanedioate. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an inert solvent like chloroform or carbon tetrachloride, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

For industrial-scale production, the process involves continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final product is purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,8-dibromononanedioate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The compound can be reduced to diethyl nonanedioate using reducing agents like lithium aluminum hydride (LiAlH4).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Substitution: Formation of diethyl 2,8-dihydroxynonanedioate or other substituted derivatives.

    Reduction: Formation of diethyl nonanedioate.

    Elimination: Formation of alkenes such as diethyl 2,8-nonadienoate.

Scientific Research Applications

Diethyl 2,8-dibromononanedioate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science: Employed in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

    Medicinal Chemistry: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Mechanism of Action

The mechanism of action of diethyl 2,8-dibromononanedioate involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution and elimination reactions. The compound can form covalent bonds with various molecular targets, leading to the formation of new chemical entities.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2,4-dibromopentanedioate: Another diester with bromine substitutions, but at different positions on the carbon chain.

    Diethyl 2-bromomalonate: A diester with a single bromine substitution, used in similar synthetic applications.

Uniqueness

Diethyl 2,8-dibromononanedioate is unique due to the specific positioning of bromine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and the development of specialized materials.

Properties

CAS No.

868-70-2

Molecular Formula

C13H22Br2O4

Molecular Weight

402.12 g/mol

IUPAC Name

diethyl 2,8-dibromononanedioate

InChI

InChI=1S/C13H22Br2O4/c1-3-18-12(16)10(14)8-6-5-7-9-11(15)13(17)19-4-2/h10-11H,3-9H2,1-2H3

InChI Key

ZURULWRWZPGQMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCCCC(C(=O)OCC)Br)Br

Origin of Product

United States

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